1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate
Description
This compound is a piperazine derivative featuring a benzylthio group substituted with a p-chlorophenyl moiety and a 2-hydroxypropyl group at the N-1 and N-4 positions, respectively. The dioxalate salt enhances its solubility and stability. Piperazine derivatives are widely studied for their pharmacological and industrial applications, including neurotransmitter regulation and chemical absorption processes .
Properties
IUPAC Name |
1-[4-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]piperazin-1-yl]propan-2-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2OS.2C2H2O4/c1-18(26)17-25-13-11-24(12-14-25)15-16-27-22(19-5-3-2-4-6-19)20-7-9-21(23)10-8-20;2*3-1(4)2(5)6/h2-10,18,22,26H,11-17H2,1H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAXGZSTUKCJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946720 | |
| Record name | Oxalic acid--1-[4-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)piperazin-1-yl]propan-2-ol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23904-98-5 | |
| Record name | Piperazine, 1-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)-, dioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023904985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--1-[4-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)piperazin-1-yl]propan-2-ol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate is a complex piperazine derivative known for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine core substituted with various functional groups that contribute to its biological activity. The presence of a p-chlorophenyl group and a hydroxypropyl side chain is particularly noteworthy as these moieties can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H33ClN2O9S |
| Molecular Weight | 553.07 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic system. Similar piperazine derivatives have demonstrated significant dopaminergic activity, which is crucial in treating disorders like Parkinson's disease and hyperprolactinemia .
- Dopaminergic Activity : The compound may enhance dopamine release or inhibit its reuptake, thus improving dopaminergic signaling.
- Anticholinergic Effects : It may also exhibit anticholinergic properties, further supporting its use in neuropsychiatric conditions.
Pharmacological Applications
Research indicates that compounds with similar structures have been effective in treating:
- Parkinson's Disease : By modulating dopaminergic pathways, these compounds can alleviate symptoms associated with dopamine deficiency.
- Hyperprolactinemia : The ability to influence prolactin levels makes this compound a candidate for treating conditions like galactorrhea and infertility .
- Anticancer Activity : Some studies suggest potential applications in oncology, where piperazine derivatives interfere with cancer cell proliferation .
In Vitro Studies
A study examining the cytotoxic effects of piperazine derivatives on tumor cell lines revealed that compounds similar to the one exhibited IC50 values ranging from 34 to 100 µM. These values indicate varying levels of effectiveness against different cancer types, suggesting that structural modifications can enhance anticancer activity .
Animal Models
In animal experiments assessing dopaminergic activity, piperazine derivatives showed improvements in behavioral outcomes related to dopamine function. Parameters such as stereotypy and social behavior were notably enhanced when treated with these compounds, indicating their potential efficacy in neurodegenerative disorders .
Comparative Analysis
A comparative analysis of various piperazine derivatives highlighted that the presence of electron-withdrawing groups (like the p-chlorophenyl) significantly enhances biological activity. For example, a derivative with a similar structure but lacking this substituent showed reduced efficacy in both dopaminergic stimulation and cytotoxicity against cancer cell lines .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects : The hydroxypropyl group in the target compound and HEHPP improves water solubility, whereas methoxyphenyl or fluorobenzoyl groups increase lipophilicity, affecting membrane permeability .
- Salt Forms : Dioxalate and oxalate salts (target compound and analog ) enhance ionic solubility compared to chloride salts (e.g., ).
Physical Properties:
Pharmacological and Functional Comparisons
Receptor Interactions:
- Sigma and Dopamine Receptors : Piperazines with fluorinated or chlorinated aryl groups (e.g., ) show affinity for sigma receptors and dopamine transporters. The target compound’s p-chlorophenyl group may similarly modulate dopamine release, as seen in .
- Binding Domains : Benzylthio and hydroxypropyl groups may influence binding to transmembrane domains of transporters, akin to diphenylmethoxyethyl derivatives in .
Stability and Corrosion
- HEHPP exhibits low corrosion rates (~1.626 mm/a on stainless steel), likely due to its neutral pH in solution. The target compound’s dioxalate salt may require pH optimization to mitigate corrosion .
Preparation Methods
Alkylation of Piperazine
A key step involves the alkylation of piperazine with a halogenated precursor bearing the alpha-(p-chlorophenyl)benzylthio moiety. The general method includes:
- Reacting piperazine or a piperazine derivative with the corresponding alkyl halide (e.g., 2-(alpha-(p-chlorophenyl)benzylthio)ethyl chloride) in a polar solvent such as methanol or ethanol.
- The reaction is typically conducted under reflux conditions for several hours to ensure complete substitution.
- Base additives such as triethylamine or triethanolamine may be employed to scavenge generated acids and promote the reaction.
Purification
- After reaction completion, the mixture is cooled and filtered to remove insoluble salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by vacuum distillation or recrystallization to obtain high-purity substituted piperazine.
Introduction of the 2-Hydroxypropyl Group at the 4-Position
The 4-substitution with 2-hydroxypropyl is typically achieved by:
- Reacting the intermediate piperazine derivative with an appropriate haloalcohol, such as 2-chloropropanol or 2-bromopropanol.
- This reaction is carried out in a polar solvent (methanol, ethanol, or water) under reflux or elevated temperature (e.g., 80–100 °C) for several hours.
- Use of bases or buffering agents to maintain reaction conditions and neutralize acids formed.
Formation of the Dioxalate Salt
- The purified substituted piperazine is dissolved in a suitable solvent.
- Dioxalic acid is added stoichiometrically to form the dioxalate salt.
- The salt precipitates and is collected by filtration.
- Drying under vacuum yields the final 1-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)-4-(2-hydroxypropyl)piperazine dioxalate.
Detailed Example Based on Related Piperazine Derivatives
Reaction Conditions Summary Table
| Step | Reactants & Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Piperazine + piperazine dihydrochloride (1:0.91 molar ratio) | Methanol | Reflux (~65 °C) | 1.2 h | To form piperazine mono-hydrochloride |
| 2 | Piperazine mono-hydrochloride + 2-(2-chloroethoxy)ethanol (1.82:1 molar ratio) | Methanol | 80 °C | 5.5 h | Alkylation reaction |
| 3 | Filtration to recover piperazine dihydrochloride | - | 18 °C (cooling) | - | Recovered salt dried at 53 °C |
| 4 | Concentration and vacuum distillation of filtrate | - | 95 °C (vacuum) | - | Obtain purified substituted piperazine |
Note: This example is adapted from a related preparation method for 1-[2-(2-hydroxyethoxy)ethyl]piperazine with modifications for the chlorophenyl benzylthio group.
Purification and Yield
- Vacuum distillation under reduced pressure (e.g., 0.0065 mbar) at elevated temperature (~220 °C) separates fractions with purities ranging from 96.6% to 99.6%.
- The overall yield of the intermediate is approximately 88.5% based on starting substituted piperazine.
Research Findings and Optimization Notes
- Using polar solvents such as methanol facilitates nucleophilic substitution reactions.
- Recovery and reuse of piperazine dihydrochloride by filtration and drying improve cost-efficiency and sustainability.
- Vacuum distillation under reduced pressure is critical to avoid thermal decomposition and to achieve high purity.
- Triethanolamine or similar bases help in neutralizing acidic by-products and improve reaction yields.
- Alternative solvents such as dichloromethane or toluene can be employed depending on solubility and reaction kinetics.
Summary Table of Key Parameters for Preparation
| Parameter | Optimal Range | Comments |
|---|---|---|
| Molar ratio (piperazine : piperazine dihydrochloride) | 1 : 0.91 – 1.05 | Ensures formation of mono-hydrochloride salt |
| Alkylation temperature | 80 – 100 °C | Promotes efficient substitution |
| Reaction time | 3 – 12 hours | Depending on step and scale |
| Solvent | Methanol, dichloromethane, toluene | Choice affects yield and purity |
| Purification method | Vacuum distillation | Essential for high purity |
| Yield | ~88% (intermediate) | High yield achievable with optimized conditions |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–70°C | Minimizes decomposition | |
| Reaction Time | 12–16 hours | Ensures complete conversion | |
| Oxalic Acid Equivalents | 1.2 eq | Prevents residual free base |
Basic: Which characterization techniques are essential for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and carbon backbone .
- 2D NMR (COSY, HSQC) resolves overlapping signals from complex substituents .
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch of oxalate at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. Table 2: Key Spectral Benchmarks
| Technique | Expected Signal | Structural Confirmation | Reference |
|---|---|---|---|
| 1H NMR | δ 4.1–4.3 (m, 2H, -CH₂OH) | Hydroxypropyl group | |
| 13C NMR | δ 175–178 (C=O of oxalate) | Dioxalate salt formation | |
| IR | 2550 cm⁻¹ (S-CH₂ stretch) | Benzylthio linkage |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Fume hood use during synthesis to avoid inhalation .
- First Aid:
- Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
Q. Table 3: Optimization Case Study
| Variable | Baseline | Optimized | Yield Improvement | Reference |
|---|---|---|---|---|
| Solvent | Ethanol | DMF | 15% | |
| Catalyst | None | ZnCl₂ | 22% | |
| Reaction Time | 24 hours | 16 hours | 10% |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response profiling: Conduct assays (e.g., IC50) across multiple concentrations to validate efficacy .
- Receptor binding studies: Use radioligand assays to confirm target engagement (e.g., histamine H₁ receptor) .
- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay variability .
Advanced: What computational methods predict the compound’s stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
